Product packaging for Indoline-6-carboxamide(Cat. No.:CAS No. 1158761-65-9)

Indoline-6-carboxamide

Cat. No.: B3086374
CAS No.: 1158761-65-9
M. Wt: 162.19 g/mol
InChI Key: MCZOAPSTTZIFQS-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886)/Indoline (B122111) Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govijpsr.com Its unique chemical properties and ability to mimic peptide structures allow it to bind to a wide variety of enzymes and receptors, making it a "privileged structure" for developing novel therapeutic agents. chula.ac.th The versatility of the indole nucleus is demonstrated by its presence in numerous natural products, alkaloids, and essential biomolecules like the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.combohrium.com

The significance of the indole and its reduced form, indoline, is underscored by their incorporation into a multitude of commercially available drugs with diverse therapeutic applications. ijpsr.combohrium.com These applications span a wide range of diseases, including cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.com The indole framework's ability to interact with various biological targets, such as protein kinases, has made it a particularly attractive scaffold for the development of anticancer drugs. mdpi.com Researchers are continually drawn to the indole scaffold due to its proven success and the potential for discovering new drugs with novel mechanisms of action. nih.govresearchgate.net The wide-ranging biological activities reported for indole derivatives include:

Anticancer mdpi.comnih.gov

Antimicrobial chula.ac.thresearchgate.net

Antiviral (including anti-HIV) nih.govresearchgate.net

Anti-inflammatory nih.gov

Antitubercular chula.ac.th

Antimalarial researchgate.net

Antidiabetic nih.gov

Neuroprotective and Anti-Alzheimer's nih.gov

The carboxamide group, particularly at positions 2 and 3 of the indole ring, is a key functional group that enhances the inhibitory properties of these compounds. nih.gov The presence of the carboxamide moiety facilitates the formation of hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity. nih.govresearchgate.net

Overview of Key Research Trajectories for Indoline-6-carboxamide and Related Analogs

Research into this compound and its analogs is multifaceted, exploring their potential across several therapeutic areas. A primary focus has been on their development as targeted agents for cancer and neurodegenerative diseases.

Anticancer Research: Derivatives of the related indole-6-carboxylic acid have been synthesized and investigated as multi-target antiproliferative agents. nih.gov Two distinct series of these derivatives have been developed: one targeting the Epidermal Growth Factor Receptor (EGFR) and another targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are often overexpressed in various cancers. nih.gov In these studies, the presence of an aryl or heteroaryl fragment attached to a linker was found to be crucial for anti-tumor activity. nih.govresearchgate.net

For instance, specific hydrazone derivatives of indole-6-carboxylic acid were designed to target EGFR, while oxadiazole derivatives were aimed at VEGFR-2. nih.gov Docking studies confirmed their binding patterns, and cytotoxicity assays against cancer cell lines like HCT-116, HeLa, and HT-29 demonstrated their antiproliferative effects. nih.gov Certain compounds were found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov

Table 1: Research on Indole-6-Carboxylic Acid Derivatives as Anticancer Agents

Compound Type Target Key Findings
Hydrazone Derivatives EGFR Showed significant antiproliferation activity and induced apoptosis. nih.gov

Cholinesterase Inhibition for Alzheimer's Disease: In the context of neurodegenerative disorders, novel 4-amino-1H-indole-6-carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net Researchers evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the pathology of the disease. researchgate.net Several synthesized compounds displayed potent in vitro inhibitory activity against both enzymes, with some showing potency comparable to the standard drug, rivastigmine. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of 4-amino-1H-indole-6-carboxamide Derivatives

Compound Target Enzyme IC50 (µM)
Compound 7k AChE 1.10±0.04 researchgate.net
BuChE 1.32±0.12 researchgate.net
Compound 7o AChE 0.89±0.03 researchgate.net
BuChE 0.96±0.12 researchgate.net

Antiparasitic and Antimicrobial Applications: The broader indoline carboxamide scaffold has also been explored for its activity against parasites. Indoline-2-carboxamide analogs have shown potent, sub-nanomolar activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. acs.org While these specific derivatives differ in their substitution pattern from this compound, the research highlights the critical role of the carboxamide group in engaging with biological targets, likely through hydrogen bonding with protease active sites. acs.org Furthermore, derivatives have been shown to inhibit essential bacterial enzymes, indicating potential as antimicrobial agents. vulcanchem.com

Other Applications: The parent structure, indole-6-carboxylic acid, has also been used in materials science. It has been copolymerized with 2,2′-bithiophene to create electrochromic films, which have potential applications in high-contrast electrochromic devices. mdpi.com

The synthesis of these compounds often starts from functionalization of the indoline or indole core, for example, through electrophilic aromatic substitution to introduce groups at specific positions. vulcanchem.com The carboxamide itself is typically formed by coupling the corresponding carboxylic acid with an amine using standard peptide coupling agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B3086374 Indoline-6-carboxamide CAS No. 1158761-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZOAPSTTZIFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158761-65-9
Record name 2,3-Dihydro-1H-indole-6-carboxamide
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Synthetic Methodologies for Indoline 6 Carboxamide and Derivatives

Established Reaction Pathways for Indole (B1671886) and Indoline (B122111) Core Synthesis

Traditional methods for synthesizing the indole scaffold remain pivotal for accessing precursors to indoline-6-carboxamide. These pathways often focus on building the bicyclic indole structure, which can then be functionalized or reduced to the desired indoline.

The Leimgruber–Batcho indole synthesis is a highly effective and versatile method for creating substituted indoles. clockss.orgjournalijar.com This two-step process begins with the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene intermediate. clockss.orgtandfonline.com The subsequent and crucial step is the reductive cyclization of this intermediate to form the indole ring. clockss.org

This reduction can be accomplished using various reagents and conditions, including:

Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. clockss.org

Chemical reduction with reagents like iron in acetic acid or sodium dithionite. clockss.org

A key advantage of the Leimgruber-Batcho synthesis is its ability to accommodate a wide range of substituents on the starting o-nitrotoluene, allowing for the preparation of specifically functionalized indoles. clockss.org For instance, starting with a suitably substituted 2-nitrotoluene, one can synthesize an indole-6-carboxylic acid derivative, a direct precursor for this compound. The reaction has been adapted for one-pot procedures, enhancing its efficiency and yield while reducing reaction times. journalijar.com

Beyond the Leimgruber-Batcho method, various other cyclization reactions are fundamental to indole synthesis. researchgate.netrsc.org The Fischer indole synthesis, for example, is a classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org While powerful, controlling regioselectivity to specifically obtain 6-substituted indoles can be challenging and may require specifically substituted phenylhydrazines. clockss.org

Reductive cyclization of o-nitrostyrenes, a key step in the Leimgruber-Batcho pathway, is also a broader strategy. beilstein-journals.org Different catalytic systems, including those based on iron, ruthenium, or rhodium, can be employed under carbon monoxide pressure to achieve this transformation. beilstein-journals.org Another approach involves the palladium-catalyzed cyclization of 2-alkynylanilines, which can be tailored to produce various substituted indoles. mdpi.com

An alternative to building the ring system with the desired group already in place is the direct functionalization of a pre-existing indole or indoline molecule. This is a common strategy for synthesizing this compound, often starting from indole-6-carboxylic acid. cymitquimica.comchemimpex.com

The carboxylic acid group at the C6 position is a versatile handle for chemical modification. cymitquimica.com It can be converted into a carboxamide through standard amide coupling reactions. This typically involves activating the carboxylic acid with a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of an amine source, such as ammonia, to form the primary carboxamide. vulcanchem.com This direct amidation is a key step in producing the final target compound.

Recent advances have also focused on the direct C-H functionalization of the indole ring at the C6 position, although this remains a more complex challenge due to the inherent reactivity of other positions like C2 and C3. nih.govchim.it

Further diversification of the indole and indoline scaffold can be achieved through reactions like methylation and amination. For example, indole-6-carboxylic acid can first be converted to its methyl ester, methyl 1H-indole-6-carboxylate, by reacting it with methyl iodide in the presence of a base like potassium carbonate. This esterification can achieve high yields, often between 83% and 87%.

The resulting ester can then undergo further functionalization, such as amination at other positions on the indole ring, to create more complex derivatives. These strategies are crucial for building a library of substituted indole compounds for various research applications.

Table 1: Selected Reagents in Indole and Indoline Synthesis

Reagent/Catalyst Role Typical Reaction Reference(s)
Dimethylformamide dimethyl acetal (DMFDMA)Condensation AgentLeimgruber-Batcho Synthesis clockss.orgjournalijar.com
Palladium on Carbon (Pd/C)Reduction CatalystReductive Cyclization clockss.orgtandfonline.com
Iron (Fe) in Acetic AcidReducing AgentReductive Cyclization clockss.org
HATU / EDCIAmide Coupling AgentsAmidation of Carboxylic Acids vulcanchem.com
Methyl Iodide / K₂CO₃Methylating AgentsEsterification of Carboxylic Acids

Advanced Synthetic Approaches to Indoline and Indole Carboxamides

Modern synthetic chemistry offers more sophisticated tools for constructing the indoline and indole carboxamide framework, often providing greater efficiency, selectivity, and functional group tolerance.

A powerful modern technique for synthesizing the indoline ring is the palladium-catalyzed intramolecular C-H amination. organic-chemistry.orgnih.gov This method involves creating a β-arylethylamine substrate, which contains an amine tethered to a benzene (B151609) ring. organic-chemistry.org In the presence of a palladium catalyst, the C-H bond on the aromatic ring ortho to the ethylamine (B1201723) group is activated, and a new carbon-nitrogen bond is formed, closing the five-membered ring to create the indoline structure. organic-chemistry.org

This reaction offers several advantages:

High Efficiency: It often proceeds with low catalyst loadings and under mild conditions. organic-chemistry.org

Direct C-H Activation: It avoids the need to pre-functionalize the aromatic ring with a leaving group (like a halide), making the synthetic route more atom-economical. organic-chemistry.org

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on the substrate. organic-chemistry.org

To facilitate the reaction, the amine is often protected with a directing group, such as a picolinamide (B142947) (PA) group. organic-chemistry.org This group helps to position the palladium catalyst near the target C-H bond, ensuring regioselectivity. The directing group can be removed after the indoline ring has been formed. organic-chemistry.org While specific examples leading directly to C6-carboxamide substituted indolines are specialized, this methodology is highly adaptable for preparing variously substituted indoline cores that can be further elaborated. thieme-connect.deacs.org

Table 2: Comparison of Synthetic Approaches

Methodology Core Strategy Key Advantages Common Starting Materials
Leimgruber-Batcho SynthesisReductive cyclization of a nitrostyrene (B7858105) intermediateHigh versatility, good for substituted indoleso-Nitrotoluenes
Functionalization of IndoleModification of a pre-formed indole ringDirect, straightforward for final stepIndole-6-carboxylic acid
Pd-Catalyzed AminationIntramolecular C-H activation and C-N bond formationHigh efficiency, atom economy, mild conditionsβ-arylethylamines

Metal-Free Electrochemical Intramolecular C(sp²)-H Amination for Indoline and Indole Derivatives

A significant advancement in the synthesis of indoline and indole derivatives is the development of a metal-free electrochemical method for intramolecular C(sp²)-H amination. organic-chemistry.orgfigshare.comacs.orgbohrium.com This technique utilizes iodine as a mediator and allows for the switchable synthesis of either indoline or indole derivatives from readily available 2-vinyl anilines. organic-chemistry.orgfigshare.comacs.org The process is notable for avoiding the use of metal catalysts, which is crucial for applications in biological and medicinal chemistry where high purity is paramount. organic-chemistry.org

The reaction mechanism is believed to proceed through an ionic pathway rather than a radical one. organic-chemistry.org It involves the electrochemical oxidation of iodide to iodine, which then facilitates the intramolecular amination. organic-chemistry.org Researchers have optimized the reaction conditions to achieve high yields. For instance, using tetramethylammonium (B1211777) iodide (Me₄NI) in a solvent mixture of acetonitrile (B52724) and water (CH₃CN/H₂O at a 5/1 ratio), with ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) as an auxiliary electrolyte and a constant current of 5 mA, resulted in a 96% yield. organic-chemistry.org The versatility of this method is demonstrated by its applicability to a range of amines and 2-vinyl anilines, consistently producing good to excellent yields. organic-chemistry.org Furthermore, the selective synthesis of either indolines or indoles can be controlled by the use of different additives. organic-chemistry.org This method represents a rapid, efficient, and mild approach to synthesizing functionalized indolines and indoles without the need for metal catalysts or stoichiometric oxidants. organic-chemistry.org

Multi-Step Synthesis from Simpler Indole or Pyridine (B92270) Precursors

The synthesis of this compound and its derivatives can also be achieved through multi-step pathways starting from simpler indole or pyridine precursors.

A common approach begins with the functionalization of the indoline core. vulcanchem.com For instance, electrophilic aromatic substitution, such as bromination or chlorination at the 5-position using N-halosuccinimides (NBS or NCS), can direct subsequent reactions. vulcanchem.com This is followed by chlorosulfonation to introduce a sulfonyl chloride group at the 6-position, which can then be reacted with amines to form sulfonamide derivatives. vulcanchem.com To obtain the carboxamide, amidation of a precursor like indoline-6-carboxylic acid is performed using coupling agents such as HATU or EDCI. vulcanchem.com

Another established route is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives to form the indole core. Subsequent reduction of the nitro group and introduction of the carboxylic acid functionality at the 6-position completes the synthesis. This method offers good regioselectivity.

Starting from substituted indoles, a series of reactions including alkylation or acylation at the nitrogen, followed by formylation or oxidation to install the desired group at the 6-position, can be employed. The Fischer indole synthesis, a classic method, reacts phenylhydrazines with aldehydes or ketones to form the indole ring, which is then partially hydrogenated to the indoline system.

From pyridine precursors, derivatives can be synthesized through various condensation and cyclization reactions. For example, reacting specific pyridine derivatives with reagents like ethyl acetoacetate (B1235776) can lead to the formation of a carboxamide, which can then be cyclized to form fused pyridine systems. mdpi.com

Research on Synthetic Yields and Purity Enhancement

Enhancing the synthetic yield and purity of this compound is a key area of research, focusing on the optimization of reaction conditions and the implementation of advanced technologies. bsb-muenchen.de

Optimization of Reaction Conditions for High-Purity Material

The optimization of reaction parameters is crucial for maximizing yield and purity. acs.org Design of Experiments (DoE) is a systematic approach used to study the effects of various factors such as temperature, solvent, and catalyst concentration. acs.org For instance, in the synthesis of indole-2-carboxamides, the reaction temperature and stoichiometry of reactants in the Knoevenagel condensation, as well as the concentration in the subsequent thermolytic cyclization, were optimized to achieve good yields. acs.org

Careful control over reaction conditions has been shown to significantly impact the outcome. In palladium-catalyzed aminocarbonylation of 6-iodoquinoline, adjusting the carbon monoxide pressure and the ligand for the palladium catalyst allowed for the selective synthesis of either quinoline-6-carboxamides or quinoline-6-glyoxylamides. nih.gov Specifically, using XantPhos as a ligand at atmospheric pressure and 80°C favored the formation of the carboxamide with high selectivity. nih.gov

Evaluation of Catalytic and Continuous Flow Technologies for Scalable Synthesis

For large-scale and industrial production, catalytic and continuous flow technologies are being evaluated to improve efficiency, scalability, and sustainability. mdpi.com

Continuous Flow Technologies: Continuous flow reactors offer several advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety when handling hazardous materials, and ease of scalability. mdpi.comfrontiersin.org This technology has been successfully applied to various steps in indole synthesis. For instance, the Reissert indole synthesis has been adapted to a continuous-flow hydrogenation process, allowing for the efficient preparation of substituted indole-2-carboxylic acid ethyl esters. researchgate.net The use of systems like the H-Cube hydrogenator has been shown to produce near-quantitative yields in short reaction times. researchgate.net

Continuous slurry flow technology has also been leveraged to facilitate amide bond formation in water, a more sustainable solvent. acs.org By using reactors that ensure efficient mixing, such as spinning disc reactors, challenging amidations can be performed at scale. acs.org The integration of in-line monitoring and purification can further enhance productivity and reduce the environmental footprint of the synthesis. mdpi.com

Below is a data table summarizing the impact of different synthetic methodologies on yield and selectivity for indole and its derivatives.

Methodology Precursor(s) Key Reagents/Catalysts Product Type Yield/Selectivity Reference
Metal-Free Electrochemical Amination2-Vinyl AnilinesMe₄NI, NH₄PF₆Indoline/Indole Derivatives96% Yield organic-chemistry.org
Leimgruber–Batcho Synthesiso-Nitrotoluene derivativesAcidic/Basic conditions, Fe/SnCl₂Indole DerivativesGood Regioselectivity
Pd-Catalyzed Aminocarbonylation6-Iodoquinoline, PiperidinePd(OAc)₂/XantPhosQuinoline-6-carboxamide90% Selectivity nih.gov
Rh-Catalyzed AlkoxycarbonylationIndolines[RhCl(CO)₂]₂C7-Carbonylated IndolinesGood Yields acs.org
Continuous Flow Hydrogenation (Reissert)Nitroaryl PyruvatesH-Cube, Pd/CIndole-2-carboxylatesNear Quantitative Yield researchgate.net
Multi-component ReactionIsatin, 5-aminopyrazole, Phenyl pyruvic acidSodium dodecyl sulfate (B86663) (SDS), MicrowaveSpiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivative76% Yield mdpi.com
Condensation ReactionCarboxymethyl cyclohexadienones, anilinesNone (catalyst-free)6-Hydroxy indoles66-78% Yield acs.org

Biological and Pharmacological Research of Indoline 6 Carboxamide and Analogs

Broad Spectrum Biological Activities of Indole (B1671886)/Indoline (B122111) Derivatives

General Pharmacological Potencies and Therapeutic Potential

Indole and indoline derivatives exhibit a vast and varied pharmacological profile, positioning them as privileged structures in drug discovery. arkat-usa.orgmdpi.com These compounds are recognized for a multitude of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nrfhh.comajchem-b.com The versatility of the indole scaffold allows it to serve as a template for the development of novel therapeutic agents with improved efficacy and safety profiles. nrfhh.com

The core structure of indole is a key feature in many established and experimental drugs. ajchem-b.com For instance, well-known anticancer agents like vincristine (B1662923) and vinblastine (B1199706) contain an indole moiety. researchgate.net The therapeutic potential of these derivatives is underscored by their ability to modulate various physiological pathways, making them valuable for treating a wide range of health conditions, from infectious diseases to metabolic disorders. nrfhh.comajchem-b.com The development of new indole-based compounds is a dynamic area of research, with scientists continuously exploring their potential to address unmet medical needs. chula.ac.th

Interaction with Diverse Biological Targets: Enzymes, Receptors, and Ion Channels

The pharmacological effects of indole and indoline derivatives are a direct result of their interaction with a wide spectrum of biological targets. researchgate.net The indole structure can mimic peptide structures, enabling it to bind reversibly to the active sites of various enzymes. researchgate.netchula.ac.th This interaction is crucial for their mechanism of action in many therapeutic areas. For example, certain indole derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases. mdpi.com

Furthermore, these compounds are known to interact with a variety of receptors. The structural resemblance of some indole alkaloids to endogenous molecules like serotonin (B10506) allows them to bind to serotonin receptors. nih.gov This interaction is fundamental to their potential applications in neurological and psychiatric disorders. In addition to enzymes and receptors, ion channels are also significant targets for indole derivatives. researchgate.net Mutations in ion channel proteins are responsible for a range of diseases, and the ability of certain indole compounds to modulate ion channel activity highlights their therapeutic potential in this area. researchgate.net The capacity of the indole nucleus to engage with such a diverse range of biological macromolecules underscores its importance in the design of new, targeted therapies. researchgate.netchula.ac.th

Targeted Therapeutic Area Research and Elucidated Mechanisms of Action

Anticancer Research

The indole scaffold is a prominent feature in a significant number of anticancer agents, both in clinical use and under investigation. nih.gov The development of chemoresistance and the side effects of current cancer therapies necessitate the search for new, more selective, and effective treatments. nih.gov Indole and indoline derivatives have emerged as a promising class of compounds in oncology due to their ability to interfere with various aspects of cancer cell biology. semanticscholar.org

Numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of indole and indoline-6-carboxamide analogs against a variety of human cancer cell lines. For instance, novel indole-6-carboxylic acid derivatives have shown significant cytotoxicity against HCT-116 (colon carcinoma), HeLa (cervical cancer), and HT-29 (colon adenocarcinoma) cell lines. researchgate.netnih.gov In one study, specific hydrazone and oxadiazole derivatives of indole-6-carboxylic acid were synthesized and evaluated. Compound 3b and 6e were identified as having the highest antiproliferative activity. researchgate.netnih.gov Similarly, another investigation into new indole-6-carboxylate ester derivatives identified compounds 4a and 6c as the most effective cytotoxic agents against HepG2 (liver carcinoma), HCT-116, and A549 (lung carcinoma) cell lines. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. Research on N-substituted 1H-indole-2-carboxamides revealed potent activity against K-562 (leukemia), HCT-116, and MCF-7 (breast cancer) cell lines. mdpi.comresearchgate.net Specifically, compounds 12 and 14 showed strong activity against K-562 cells, while compound 10 was most effective against HCT-116 cells. researchgate.net Furthermore, some indole derivatives have demonstrated selectivity, showing lower toxicity toward normal cell lines compared to cancer cells. acs.org

CompoundCancer Cell LineReported ActivityReference
Compound 3bHCT-116, HeLa, HT-29High antiproliferation activity researchgate.netnih.gov
Compound 6eHCT-116, HeLa, HT-29High antiproliferation activity researchgate.netnih.gov
Compound 4aHepG2, HCT-116, A549Most potent anti-proliferative compound nih.gov
Compound 6cHepG2, HCT-116, A549Most potent anti-proliferative compound nih.gov
Compound 12K-562Potent activity (IC50 = 0.33 µM) researchgate.net
Compound 14K-562Potent activity (IC50 = 0.61 µM) researchgate.net
Compound 10HCT-116Significant activity (IC50 = 1.01 µM) researchgate.net

A key mechanism through which this compound analogs exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov These receptors are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis. researchgate.netnih.govmdpi.com

Several studies have focused on designing indole derivatives as specific inhibitors of these kinases. For example, two series of indole-6-carboxylic acid derivatives were synthesized, with hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2. researchgate.netnih.gov In this research, compound 3b was found to have the highest inhibitory activity against EGFR, while compound 6e was the most potent inhibitor of VEGFR-2. researchgate.netnih.gov Another study identified compound 4a as having the highest EGFR enzyme inhibitory activity and compound 6c as exhibiting the strongest VEGFR-2 enzyme inhibitory activity. nih.gov

The development of dual inhibitors that target both EGFR and VEGFR-2 is also an active area of research. Song et al. reported a series of indole derivatives with dual inhibitory activity. tandfonline.com The ability of these compounds to inhibit key signaling pathways essential for tumor progression makes them attractive candidates for the development of new anticancer therapies. mdpi.com

CompoundTarget KinaseReported Inhibitory ActivityReference
Compound 3bEGFRHighest inhibitory activity researchgate.netnih.gov
Compound 6eVEGFR-2Highest inhibitory activity researchgate.netnih.gov
Compound 4aEGFRHighest enzyme inhibitory activity nih.gov
Compound 6cVEGFR-2Highest enzyme inhibitory activity nih.gov
Compound VaEGFRIC50 = 71 ± 06 nM mdpi.com
Compound VeVEGFR-2IC50 = 1.10 nM mdpi.com
Compound VgVEGFR-2IC50 = 1.60 nM mdpi.com
Induction of Extrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. anygenes.com The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas receptor or TRAIL receptors, on the cell surface. anygenes.comnih.gov This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases like caspase-8 and caspase-10. nih.govresearchgate.net These caspases then activate executioner caspases, leading to the dismantling of the cell. nih.gov

Certain indole-6-carboxylic acid derivatives have been shown to be effective inducers of the extrinsic apoptosis pathway. For instance, studies on specific hydrazine-1-carbothioamide and oxadiazole derivatives of indole have demonstrated their ability to trigger this cell death mechanism. nih.gov In particular, compounds designated as 4a and 6c were identified as potent cytotoxic agents that function by inducing extrinsic apoptosis. nih.gov This pro-apoptotic activity is a key component of their anticancer effects. nih.gov

The extrinsic pathway can also be linked to the intrinsic (mitochondrial) pathway through the cleavage of the protein Bid by caspase-8. researchgate.net This connection amplifies the apoptotic signal, ensuring efficient cell death. The ability of this compound analogs to engage this pathway highlights their potential as anticancer therapeutics.

Cell Cycle Arrest (e.g., G2/M Phase)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Targeting the cell cycle is a well-established strategy in cancer therapy. Several analogs of this compound have been found to induce cell cycle arrest, particularly at the G2/M phase. nih.govunipi.itnih.gov

The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Arrest at this phase can lead to apoptosis if the damage is irreparable. Research has shown that certain indole derivatives can cause an accumulation of cells in the G2/M phase. nih.govnih.gov For example, the previously mentioned compounds 4a and 6c were observed to cause cell cycle arrest at the G2/M phase in HCT-116 cancer cells. nih.gov Similarly, other indole derivatives, including some thiazolyl-indole-2-carboxamides, have also demonstrated the ability to halt the cell cycle at the G2/M phase in various cancer cell lines. acs.org This effect is often associated with the inhibition of key proteins involved in the G2/M transition, such as cyclin B1. nih.gov

The table below summarizes the effect of compounds 4a and 6c on the cell cycle distribution of HCT-116 cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control48.1 ± 7.723.7 ± 2.528.2 ± 5.8
Compound 4a25.3 ± 4.114.5 ± 2.960.2 ± 7.3
Compound 6c29.7 ± 3.817.1 ± 3.253.2 ± 6.5
Data derived from a study on new derivatives of indole-6-carboxylate ester. nih.gov
Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com Inhibiting angiogenesis is therefore a key strategy in cancer treatment. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary mediators of angiogenesis. nih.govmdpi.com

Several indole-containing compounds have been investigated for their anti-angiogenic properties. nih.gov Specifically, derivatives of indole-2-carboxamide and indole-6-carboxylic acid have shown promise in this area. nih.govresearchgate.net For example, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model, with an IC50 of 15.4 µg/mL. waocp.org It also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5.6 µg/mL. waocp.org

Another study highlighted an indole-2-carboxamide derivative, 113x , as a promising anti-angiogenic agent, supported by its effects in chick chorioallantoic membrane (CAM) and HUVEC migration assays. nih.gov The anti-angiogenic activity of these compounds is often linked to their ability to inhibit key signaling pathways involved in endothelial cell proliferation and migration, such as the VEGFR-2 pathway. nih.gov

Preclinical Evaluation of Investigational Anticancer Agents (e.g., ML-970)

ML-970 (also known as AS-I-145 and NSC 716970) is an investigational anticancer agent and an indolecarboxamide analog of the natural product CC-1065. nih.govnih.gov It was developed to have potent anticancer activity with reduced toxicity compared to its parent compound. nih.govaacrjournals.org Preclinical studies have been conducted to define its pharmacological properties.

ML-970 has demonstrated potent cytotoxic activity against a panel of 60 human cancer cell lines, with an average GI50 (the concentration required to inhibit cell growth by 50%) of 34 nM. nih.govnih.gov In vivo studies using xenograft models of various cancers, including glioma, lung, breast, and ovarian cancer, have shown significant antitumor effects. nih.gov

Pharmacokinetic studies in mice revealed that ML-970 is relatively stable in plasma and extensively binds to plasma proteins. nih.govnih.govaacrjournals.org It undergoes minimal metabolism and is not significantly excreted in urine or feces. nih.govnih.gov Further investigation into its tissue distribution indicated that ML-970 undergoes extensive enterohepatic circulation, with high concentrations found in the gallbladder, intestines, and liver. aacrjournals.org This finding is important for understanding its disposition and potential for delayed toxicity. nih.gov The preclinical data for ML-970 suggests it is a promising candidate for further development as an anticancer agent. nih.gov

Pharmacokinetic ParameterValue (Solution Formulation)Value (Suspension Formulation)
Cmax (i.p.)20.39 µg/mL1.16 µg/mL
AUC (i.p.)42.11 µgh/mL5.35 µgh/mL
T1/2 (i.p.)4.58 hr6.14 hr
Bioavailability (F) (i.p.)113%48.2%
Data from preclinical pharmacokinetic studies of ML-970 in mice. aacrjournals.org

Antiviral Research

Beyond their anticancer properties, this compound analogs have also been explored for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Fusion Inhibition

HIV-1 enters host cells through a fusion process mediated by the viral envelope glycoprotein (B1211001) complex, which consists of gp120 and gp41. nih.govacs.org The fusion process involves a series of conformational changes in gp41, culminating in the formation of a six-helix bundle (6-HB) that brings the viral and cellular membranes together. nih.govacs.org Disrupting the formation of this 6-HB is a key strategy for inhibiting HIV-1 entry. nih.govacs.org

Indole-based compounds have been designed and synthesized to act as HIV-1 fusion inhibitors. nih.govacs.org These small molecules are intended to block the interaction between the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41, which is necessary for 6-HB formation. nih.gov Research has led to the development of 6-6' linked bisindole compounds with submicromolar activity against both cell-cell and virus-cell fusion. acs.org One of the most potent inhibitors, 6j , exhibited an EC50 of 200 nM and was effective against HIV strains resistant to the fusion inhibitor T-20. acs.org

Other indole derivatives, such as those based on an indole-3-glyoxamide scaffold, have also been identified as potent HIV-1 attachment inhibitors that interfere with the gp120-CD4 interaction. researchgate.net Furthermore, acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been discovered as inhibitors of HIV-1 Tat-mediated viral transcription. asm.org

Targeting Glycoprotein 41 (gp41) Hydrophobic Pocket

A specific and highly conserved feature of the gp41 NHR is a deep hydrophobic pocket that plays a critical role in the stability of the 6-HB. nih.govnih.gov This pocket is an attractive target for the design of small molecule fusion inhibitors. nih.gov The goal is to develop compounds that can bind to this pocket and physically block the CHR from docking, thereby preventing the final steps of membrane fusion. nih.gov

Structure-based drug design has been employed to create indole-containing compounds that fit into this hydrophobic cavity. nih.gov Molecular docking studies have helped in the design and optimization of these inhibitors. nih.govnih.gov For example, a series of indole ring-containing compounds were designed, and their binding to the gp41 hydrophobic pocket was evaluated. nih.gov One such compound, designated as 7 , showed a promising inhibition constant (Ki) of 2.1 µM and an IC50 for cell-cell fusion inhibition of 1.1 µM. nih.gov

Further optimization efforts have focused on improving the properties of these indole-based inhibitors, including their shape, contact surface area, and amphipathicity, to enhance their binding affinity and antiviral activity. nih.govacs.org Researchers have also explored making these inhibitors covalent binders by modifying them to react with a conserved lysine (B10760008) residue within the hydrophobic pocket, which has shown to improve antiviral efficacy. mdpi.com

Antimicrobial and Antitubercular Research

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound and its analogs have emerged as a promising scaffold for the development of new therapeutics targeting bacteria and mycobacteria.

Efflux pumps are a significant mechanism of antimicrobial resistance in bacteria, particularly in Gram-negative species like Pseudomonas aeruginosa. nih.govmdpi.com These pumps actively extrude antibiotics from the bacterial cell, rendering them ineffective. nih.gov Indole carboxamides have been investigated as efflux pump inhibitors (EPIs), which can restore the activity of existing antibiotics. nih.govencyclopedia.pubnih.gov

A novel indole carboxamide EPI, TXA09155, demonstrated significant potentiation of several antibiotics against wild-type and multidrug-resistant (MDR) P. aeruginosa. nih.gov At a concentration of 6.25 µg/mL, TXA09155 showed a potentiation of ≥8-fold for antibiotics such as levofloxacin (B1675101), moxifloxacin, and doxycycline. nih.gov Further research led to the discovery of TXA11114, another indole carboxamide EPI, which also showed excellent potentiation of levofloxacin against MDR isolates. biorxiv.org The mechanism of these EPIs involves blocking the Resistance-Nodulation-Cell Division (RND) family of efflux pumps. mdpi.combiorxiv.org The presence of two amine groups in these EPIs is crucial for their activity. biorxiv.org

Table 1: Synergistic Activity of TXA09155 with Various Antibiotics against P. aeruginosa

AntibioticFold Potentiation with TXA09155 (6.25 µg/mL)
Levofloxacin≥8
Moxifloxacin≥8
Doxycycline≥8
Minocycline≥8
Cefpirome≥8
Chloramphenicol≥8
Cotrimoxazole≥8
Data sourced from nih.gov

Tuberculosis remains a major global health threat, necessitating the development of new antitubercular drugs. nih.gov Indole-2-carboxamides have been identified as potent inhibitors of M. tb growth. nih.gov Some of these compounds are believed to target the mycobacterial membrane protein large 3 (MmpL3) transporter. nih.gov

Several indoleamide analogs have been synthesized and evaluated for their antitubercular activity. nih.gov For instance, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide was identified as a potent anti-TB agent with a minimum inhibitory concentration (MIC) of 0.012 μM. nih.gov Another area of research involves indole-4-carboxamides, which act as prodrugs. nih.gov These compounds are hydrolyzed by a mycobacterial amidase, releasing 4-aminoindole, which then inhibits tryptophan biosynthesis, a crucial pathway for M. tb survival. nih.govasm.org Resistance to these compounds has been linked to mutations in the activating amidase or in the tryptophan biosynthesis pathway. nih.gov

Table 2: Antitubercular Activity of Selected Indole Carboxamide Analogs

CompoundTarget/MechanismMIC (μM)
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamideMmpL3 Transporter (putative)0.012
Indole-4-carboxamide derivativesTryptophan Biosynthesis (via 4-aminoindole)Low µM range
Data sourced from nih.govnih.gov

Indole derivatives have also shown promise as antifungal agents. nih.govtsijournals.com Fungal infections pose a significant threat to human health, and new antifungal compounds are needed. nih.gov

A study identified 6-methoxy-1H-indole-2-carboxylic acid (MICA), produced by Bacillus toyonensis, as having significant antifungal activity against Candida albicans and Aspergillus niger. nih.govnih.gov This compound was found to be stable under various conditions and showed potential for topical treatment of mycotic infections when formulated as a nanosponge hydrogel. nih.gov Other research has focused on synthesizing novel indole derivatives and evaluating their antifungal properties. tsijournals.comjrespharm.com For example, certain azole derivatives incorporating an indole ring demonstrated highly potent activity against Candida species, including fluconazole-resistant strains. jrespharm.com The indole moiety appears to be a key fragment for designing new and effective antifungal compounds. jrespharm.com

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. Indoline derivatives have been investigated for their potential to modulate inflammatory processes.

Some studies have indicated that indoline derivatives can suppress inflammation by reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated macrophages. researchgate.net IL-6 is a key cytokine involved in both initiating and resolving inflammation. nih.govresearchgate.netmdpi.com Dysregulation of IL-6 is associated with various inflammatory and autoimmune diseases. frontiersin.org Research on oleanolic acid indole derivatives has shown they can inhibit the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12, and IL-1β) while increasing the anti-inflammatory cytokine IL-10. researchgate.net This modulation of cytokine production suggests a potential therapeutic application for indoline-based compounds in managing inflammatory conditions. researchgate.netresearchgate.net

Neurological and Receptor-Modulating Applications

The central nervous system (CNS) is a key area of interest for the therapeutic application of indoline and indole carboxamide derivatives due to their ability to interact with various receptors.

These compounds have shown potential in modulating G-protein coupled receptors (GPCRs), which are crucial targets for treating CNS disorders. nih.gov Specifically, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, which is implicated in conditions like pain, appetite disorders, and drug addiction. nih.gov Allosteric modulators offer a way to fine-tune receptor function, potentially with fewer side effects than traditional drugs. nih.gov

Furthermore, indole derivatives have been explored for their neuroprotective effects in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netmdpi.com Some indole alkaloids have been shown to modulate serotonin 5-HT2A receptors, which may have cognition-enhancing properties. frontiersin.org The ability of these compounds to cross the blood-brain barrier is a key feature for their application in neurological disorders. vulcanchem.com

Serotonin Receptor Interactionswikipedia.org

This compound and its derivatives are notable for their interactions with serotonin (5-HT) receptors, a family of G protein-coupled receptors that are crucial in a wide array of physiological functions, including mood, cognition, and appetite. bmbreports.org The functional effects of ligands targeting these receptors can vary, with agonists often enhancing cognition and antagonists demonstrating antipsychotic properties. wikipedia.org The interaction of ligands with these receptors is complex, often involving a conserved aspartate residue and additional contacts that determine a ligand's specific effects. wikipedia.org The diverse nature of these interactions allows for the development of compounds with highly specific activities at different serotonin receptor subtypes. bmbreports.org

5-HT2C Receptor Binding Affinity and Selectivitymolaid.com

A significant area of research for this compound analogs has been their binding affinity and selectivity for the 5-HT2C receptor. molaid.com This receptor subtype is a key target for therapeutic agents due to its role in various neurological processes. frontiersin.org

Research has led to the development of analogs with high affinity for the 5-HT2C receptor. For example, certain pyridyloxypyridyl indole carboxamides have shown high affinity and selectivity over the 5-HT2A and 5-HT2B receptor subtypes. nih.govacs.org One specific analog, 6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide, demonstrated a particularly high binding affinity (Ki = 1.3 nM) for the 5-HT2C receptor, with approximately 1000-fold selectivity over the 5-HT2A receptor and 140-fold over the 5-HT2B receptor. nih.govacs.org

Similarly, the drug 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide (CEPC) acts as a potent and selective antagonist for the 5-HT2C receptor. wikipedia.org Studies on other analogs, such as certain chloro- and bromo-isoindolone derivatives, also revealed high affinity for the 5-HT2C receptor and significant selectivity over 5-HT2A and 5-HT2B receptors. frontiersin.org Specifically, the pKi values for one chloro-isoindolone derivative were 6.1 for 5-HT2A, 6.9 for 5-HT2B, and 8.8 for 5-HT2C, while a bromo-derivative had pKi values of 6.2, 6.8, and 9.1, respectively. frontiersin.org

The introduction of a secondary amide substituent into a 6,5,7-tricyclic benzodiazepine (B76468) scaffold, a structure related to indoline carboxamides, has also yielded compounds with exceptional selectivity for the 5-HT2C receptor in both functional and binding assays. acs.org

Table 1: 5-HT2C Receptor Binding Affinity and Selectivity of Selected Analogs

Compound Target Receptor Binding Affinity (Ki) Selectivity over 5-HT2A Selectivity over 5-HT2B
6-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]1H-indole-3-carboxamide 5-HT2C 1.3 nM nih.govacs.org ~1000-fold nih.govacs.org ~140-fold nih.govacs.org
Chloro-isoindolone derivative 5-HT2C pKi = 8.8 frontiersin.org High frontiersin.org High frontiersin.org
Potential as Positron Emission Tomography (PET) Imaging Agentsmolaid.com

The high affinity and selectivity of certain this compound analogs for the 5-HT2C receptor have made them promising candidates for the development of Positron Emission Tomography (PET) imaging agents. molaid.com PET ligands are crucial for the in vivo imaging and quantification of receptor densities, which aids in understanding their role in normal function and disease. frontiersin.org

Other research has focused on developing PET imaging agents for related targets, such as Diacylglycerol Kinase Gamma (DGKγ), using 3-acetyl indole derivatives. acs.org These efforts underscore the broader interest in using indole-based structures for the development of novel PET radioligands.

Other Investigational Biological Activitiesresearchgate.netresearchgate.netuky.edu

Influence on Appetite Regulation and Energy Homeostasisresearchgate.net

The central nervous system, particularly the hypothalamus, plays a vital role in regulating appetite and energy balance. e-jkd.org Neuronal circuits in the hypothalamus integrate signals from peripheral hormones and nutrients to control food intake. uky.edu The serotonin system is deeply involved in these processes, with the 5-HT2C receptor being a key mediator of serotonin's anorexigenic (appetite-suppressing) effects. e-dmj.org

Agonists of the 5-HT2C receptor can activate pro-opiomelanocortin (POMC) neurons, which in turn reduce appetite and increase energy expenditure. e-jkd.orge-dmj.org Given the interaction of this compound analogs with the 5-HT2C receptor, they are of interest for their potential to modulate these pathways. The development of selective 5-HT2C receptor agonists has been a strategy for creating anti-obesity therapeutics. e-jkd.org

Enzyme Modulationresearchgate.net

Indoline carboxamide derivatives have been investigated for their ability to modulate the activity of various enzymes. One area of study has been their effect on hyaluronidases, enzymes that are involved in numerous physiological processes. tandfonline.com In one study, a series of indole carboxamides and acetamides were tested for their interaction with bovine testes hyaluronidase. At a neutral pH of 7.0, N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide was the most active inhibitor, with an IC50 value of 46 μM. tandfonline.com Interestingly, the inhibitory activity of these compounds was lost at a more acidic pH of 3.5. tandfonline.com

Furthermore, acylsulfonamide and acylsulfamide derivatives of N-acetamide-indole-6-carboxylic acids have been evaluated as allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase. researchgate.net Several of these analogs showed potent antiviral activity in cell-based assays. researchgate.net

Table 2: Enzyme Modulation by Indole Carboxamide Derivatives

Compound/Derivative Target Enzyme Activity IC50 Value
N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide Bovine Testes Hyaluronidase Inhibition tandfonline.com 46 μM tandfonline.com
Inhibition of Trypanosoma bruceiuky.edu

There is a critical need for new treatments for human African trypanosomiasis (HAT), also known as sleeping sickness, which is caused by the parasite Trypanosoma brucei. acs.org A series of novel indoline-2-carboxamide derivatives have been identified as potent inhibitors of T. brucei. acs.orgacs.org These compounds were discovered through phenotypic screening of a protease-focused library against the parasite in culture. acs.org

The optimization of this series led to compounds with potent antiproliferative activity against T. brucei. acs.org These derivatives also demonstrated favorable pharmacokinetic properties, including the ability to penetrate the brain, which is essential for treating the second stage of the disease that involves the central nervous system. vulcanchem.com In mouse models of HAT, these compounds resulted in complete cures in the early stage of the infection and partial cures in the later, neurological stage. acs.orgacs.org

Structure Activity Relationship Sar and Computational Studies

Fundamental Principles Governing SAR for Indoline-6-carboxamide and Derivatives

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. The structure-activity relationship (SAR) elucidates how specific molecular features influence the therapeutic effects of these compounds. Key principles governing this relationship include the pattern of substituents, the three-dimensional arrangement of atoms (stereochemistry), and various molecular properties.

The type and position of chemical groups attached to the this compound core play a pivotal role in determining the biological activity of its derivatives. Research has shown that for anti-tumor activity, the presence of an aryl or heteroaryl fragment connected to a linker is a crucial requirement. rti.org

The substitution on the indole (B1671886) ring itself has a significant impact. For instance, in a series of indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for anti-tuberculosis activity. Specifically, chloro, fluoro, or cyano substitutions at these positions can enhance metabolic stability.

Furthermore, the nature of the side chains attached to the carboxamide nitrogen influences the compound's potency. In a study of indoline-2-carboxamide derivatives, it was observed that N-methyl substitution was generally preferred over N-ethyl or unsubstituted amides for antiparasitic activity. acs.org The introduction of bulky aromatic groups at the 5-position of the indoline (B122111) ring is well-tolerated and suggests that this region of the molecule is not critical for the antiproliferative effect. acs.org

The antiproliferative activity of certain indole-2-carboxamide derivatives against various cancer cell lines highlights the importance of the substitution pattern on the indole ring.

CompoundR1R2R3Mean GI50 (µM)
5dClHH1.05
5iClHCl1.50
5jBrHH0.95
5kFFH1.25

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of indoline-carboxamide derivatives. The specific spatial orientation of a molecule can profoundly affect its ability to bind to its biological target. dntb.gov.ua

A striking example of the importance of stereochemistry is seen in a series of indoline-2-carboxamide derivatives, where a significant difference in potency was observed between the two enantiomers. The R-isomer was found to be over 1350-fold more potent as an inhibitor of Trypanosoma brucei than the S-isomer. acs.org This substantial difference in activity underscores the highly specific nature of the interaction between the active enantiomer and its molecular target, where a precise three-dimensional fit is necessary for biological effect. This highlights that the specific arrangement of substituents around the chiral center is crucial for optimal binding and subsequent therapeutic action.

The proximity and orientation of key functional groups, such as the amide, are also critical. In one study, moving the amide group from the 2-position to the 3-position of the indoline ring resulted in a complete loss of activity, indicating that the specific shape and placement of the amide are essential for the molecule to adopt an active binding pose. acs.org

Molecular properties such as lipophilicity (the ability to dissolve in fats and lipids) also play a role. For example, in a series of indole-2-carboxamides designed as anti-tuberculosis agents, an increase in lipophilicity was correlated with improved potency against Mycobacterium tuberculosis.

Identification of Key Structural Motifs and Their Contribution to Therapeutic Efficacy

Specific structural motifs within the broader this compound framework have been identified as being particularly important for therapeutic efficacy. These motifs often represent the core components responsible for the desired biological activity.

For indole-6-carboxylic acid derivatives to exhibit anti-tumor activity, the presence of an aryl or heteroaryl fragment attached to a linker is considered a necessary structural feature. rti.org These aromatic or heteroaromatic rings can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the amino acid residues in the binding pocket of target proteins, like receptor tyrosine kinases.

In the design of new indole-6-carboxylate ester derivatives as receptor tyrosine kinase inhibitors, compounds incorporating an unsubstituted phenyl moiety or a phenyl ring with a chloro-substitution demonstrated potent cytotoxic activity. nih.gov This underscores the importance of the electronic and steric properties of the aryl group in modulating the anti-tumor efficacy of these compounds.

The N-phenethyl carboxamide moiety has been identified as a key architectural element contributing to the antiproliferative action of certain indole-2-carboxamide derivatives. nih.gov Studies have shown that compounds incorporating this structural feature exhibit significant potency against various cancer cell lines.

The importance of the phenethyl group is highlighted when comparing the antiproliferative activity of compounds with this moiety to those with other substituents. For example, indole-2-carboxamides containing a phenethyl moiety demonstrated greater potency than those with a 4-phenylpiperazin-1-yl carbonyl or a benzyl (B1604629) carbonyl linker. nih.gov This suggests that the length and flexibility of the phenethyl group are optimal for interacting with the target and eliciting an antiproliferative response.

The following table presents the antiproliferative activity of a series of indole-2-carboxamides, illustrating the contribution of the N-phenethyl carboxamide architecture.

Compound SeriesLinker MoietyGeneral Antiproliferative Potency
5a–kPhenethyl amino carbonylMore Potent
6a–c4-Phenylpiperazin-1-yl carbonylLess Potent
7Benzyl carbonylLess Potent

Computational Approaches in SAR Elucidation and Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for elucidating SAR, designing novel molecules, and predicting their pharmacokinetic properties. mdpi.combeilstein-journals.org These in silico techniques save considerable time and resources by prioritizing the synthesis of the most promising compounds. mdpi.com For scaffolds like this compound, computational approaches range from predicting ligand-protein interactions to developing statistical models that correlate molecular structure with biological activity. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. beilstein-journals.org This technique provides critical insights into the binding mode and the specific molecular interactions that stabilize the ligand-receptor complex. For indoline-carboxamide derivatives, docking studies help to rationalize observed SAR and guide the design of new analogs with improved affinity. acs.org

Docking simulations typically place the ligand (e.g., an this compound derivative) into the binding site of a target protein whose three-dimensional structure is known. beilstein-journals.org The program then calculates the most stable binding poses, ranked by a scoring function that estimates the binding energy. beilstein-journals.org Analysis of the top-scoring poses reveals key interactions such as:

Hydrogen Bonds : The carboxamide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket, a feature often crucial for potent inhibition. nih.govmdpi.com

Hydrophobic Interactions : The indole ring and other lipophilic parts of the molecule can engage in favorable hydrophobic interactions with nonpolar residues of the target protein. mdpi.com

Pi-Interactions : The aromatic indole ring can participate in π-π stacking or π-cation interactions with appropriate residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

In studies of related spiro-indole carboxamides, docking results revealed binding energies in the range of -5.8 to -8.2 kcal/mol, with hydrogen bonding and hydrophobic interactions being crucial for stabilizing the inhibitors within the binding pocket. mdpi.com Such studies confirm that the specific shape and electronic properties of the indoline-2-carboxamide scaffold are important for its binding pose. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. researchgate.netijpar.com

QSAR models can be developed using 2D or 3D descriptors. While 2D-QSAR relies on properties that can be calculated from the 2D structure (e.g., molecular weight, logP), 3D-QSAR techniques like CoMFA and CoMSIA utilize information from the three-dimensional conformation of the molecules. mdpi.comslideshare.net

Comparative Molecular Field Analysis (CoMFA) : In CoMFA, a set of structurally aligned molecules is placed in a 3D grid. The steric and electrostatic interaction energies are then calculated at each grid point using a probe atom. These energy values serve as descriptors that are correlated with the biological activity using statistical methods like Partial Least Squares (PLS). slideshare.netunicamp.br The results are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net

Comparative Molecular Similarity Index Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.comslideshare.net It uses a Gaussian function, which avoids some of the singularities present in CoMFA's potential energy functions, often leading to more easily interpretable contour maps. unicamp.br QSAR studies on indole derivatives have successfully used CoMSIA to explore the impact of these different fields on biological activity. mdpi.com In some comparative studies, CoMSIA models have shown better predictive capacity than CoMFA models. nih.gov

The core of any QSAR model is the correlation of molecular descriptors with activity. These descriptors quantify various aspects of a molecule's structure and properties. For this compound and related structures, key descriptors often include:

Physicochemical Descriptors : Properties like lipophilicity (logP) and molar refractivity are frequently correlated with activity, as they influence how a molecule interacts with biological membranes and protein binding sites. mdpi.comresearchgate.net

Steric Descriptors : These describe the size and shape of the molecule. 3D-QSAR contour maps can show where bulky substituents enhance activity (e.g., by filling a hydrophobic pocket) or decrease it (due to steric clashes). researchgate.net

Electrostatic Descriptors : These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. QSAR studies on indole-2-carboxamides have revealed that the electrostatic potential charges at specific atoms can be critical, with increased positive or negative charge being favorable at some positions and detrimental at others. ijpar.com The presence of electron-withdrawing or electron-donating groups can significantly alter these properties and, consequently, the biological activity. ijpar.com

A promising drug candidate must possess not only high potency but also favorable ADMET properties. Predicting these properties in silico early in the drug discovery process is crucial to reduce the high attrition rates of compounds in later developmental stages. Various computational models and software tools are available to estimate these parameters based solely on the chemical structure. japsonline.comudhtu.edu.ua

For this compound analogs, key ADMET parameters that can be predicted include:

Absorption : Models can predict human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration, which is critical for CNS-acting drugs. japsonline.com

Distribution : Plasma protein binding (PPB) can be estimated, which affects the free concentration of the drug available to act on its target. japsonline.com

Metabolism : Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6) is important, as inhibition of these enzymes can lead to drug-drug interactions. japsonline.com Potential sites of metabolism on the molecule can also be identified, guiding modifications to improve metabolic stability. acs.orgmdpi.com

Excretion : Parameters related to clearance can be estimated. udhtu.edu.ua

Toxicity : A range of toxicological endpoints can be assessed, including mutagenicity, carcinogenicity, and hepatotoxicity. japsonline.com

ADMET ParameterDescriptionImportance in Drug Design
Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gut into the bloodstream.Essential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of a compound to cross from the blood into the central nervous system.Crucial for CNS targets; undesirable for peripherally acting drugs.
Cytochrome P450 (CYP) Inhibition Predicts whether a compound inhibits major drug-metabolizing enzymes.High potential for drug-drug interactions.
Plasma Protein Binding (PPB) Estimates the fraction of the drug bound to proteins in the blood.Affects the concentration of free drug available for therapeutic effect.
Hepatotoxicity Predicts the potential for the compound to cause liver damage.A major reason for drug failure and withdrawal.

This table outlines key ADMET properties predicted using computational models and their significance in the drug discovery process. japsonline.comudhtu.edu.uanih.gov

Blood-Brain Barrier (BBB) Penetration Prediction

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. For compounds like this compound and its derivatives, computational, or in silico, models provide essential early-stage predictions of their potential to penetrate the BBB. These predictive models are built upon the analysis of key physicochemical properties and structural features known to influence a molecule's ability to traverse the tightly regulated interface between the circulatory system and the brain.

Key Physicochemical Descriptors for BBB Penetration

Several molecular descriptors are paramount in predicting the BBB permeability of small molecules. These include:

Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A moderate degree of lipophilicity is generally favorable for crossing the lipid-rich membranes of the BBB.

Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA is generally associated with better BBB penetration, as it indicates a less polar molecule that can more readily pass through lipophilic membranes. For CNS-active drugs, a TPSA of less than 90 Ų is often considered a favorable attribute.

Molecular Weight (MW): Smaller molecules tend to diffuse more easily across the BBB. A molecular weight of less than 400-500 Daltons is a common criterion for potential CNS drugs.

Hydrogen Bond Donors and Acceptors: A lower count of hydrogen bond donors and acceptors is preferable, as these increase the polarity of a molecule and its interaction with the aqueous environment, thereby hindering its passage into the nonpolar environment of the BBB.

In Silico Prediction for this compound Derivatives

Computational tools and algorithms can predict the BBB permeability of a compound by integrating these physicochemical properties. A common output is the logBB value , which is the logarithm of the ratio of the concentration of the compound in the brain to that in the blood. A positive logBB value generally indicates good BBB penetration.

Based on the established principles of BBB penetration and SAR studies of related compounds, a predictive analysis of this compound and its hypothetical derivatives can be presented. The following table outlines the predicted BBB penetration characteristics based on calculated physicochemical properties. It is important to note that these are in silico predictions and would require experimental validation.

CompoundModificationPredicted LogPPredicted TPSA (Ų)Predicted MW (g/mol)Predicted BBB Penetration
This compoundParent Compound1.568.5162.19Likely
N-Methyl-indoline-6-carboxamideN-methylation of amide1.859.3176.22Likely
N,N-Dimethyl-indoline-6-carboxamideN,N-dimethylation of amide2.150.1190.25Very Likely
5-Fluoro-indoline-6-carboxamideFluorination on the indole ring1.768.5180.18Likely
1-Acetyl-indoline-6-carboxamideAcetylation of indoline nitrogen1.285.7204.22Possible

The predictions in the table are derived from the following structure-activity relationship trends:

N-alkylation of the carboxamide group generally increases lipophilicity (LogP) and may decrease the TPSA, both of which are favorable for BBB penetration.

Halogenation of the aromatic ring, such as with fluorine, can increase lipophilicity without significantly increasing molecular weight, often leading to improved BBB penetration.

Acylation of the indoline nitrogen introduces a polar carbonyl group, which is expected to increase the TPSA and potentially reduce BBB penetration.

These in silico predictions serve as a valuable guide for prioritizing the synthesis and experimental testing of novel this compound derivatives for CNS applications. Further studies, including in vitro permeability assays (e.g., PAMPA) and in vivo pharmacokinetic studies, would be necessary to confirm these predictions.

Preclinical Pharmacological and Toxicological Investigations

Pharmacokinetic Profiles of Indole (B1671886) Carboxamide Analogs

The pharmacokinetic properties of indoline (B122111) and indole carboxamide analogs are pivotal in drug development, influencing their efficacy and duration of action. Research into this class of compounds has demonstrated that specific structural modifications can significantly alter their absorption, distribution, metabolism, and excretion (ADME) profiles. Optimization efforts often focus on enhancing metabolic stability and solubility to achieve favorable in vivo exposure. acs.org For instance, a series of novel indoline-2-carboxamides were found to exhibit excellent pharmacokinetic properties, progressing to in vivo mouse models for further evaluation. acs.orgnih.gov

In Vitro Stability in Biological Matrices (e.g., Plasma)

The stability of a compound in biological fluids like plasma is a key predictor of its in vivo half-life. For indole and indazole-3-carboxamide analogs, particularly those with valinate and tert-leucinate moieties, instability has been noted in unfrozen whole blood and plasma samples. mdpi.com This instability is often attributed to the enzymatic hydrolysis of ester or amide groups by plasma esterases and amidases. creative-bioarray.com Consequently, compounds containing these functional groups are more susceptible to degradation, which can lead to rapid clearance and a short half-life. creative-bioarray.com However, reports have also indicated long-term stability for some analogs in human plasma, suggesting that stability is highly dependent on the specific chemical structure. mdpi.com Stability assessments are crucial early in the discovery process to identify and modify labile structural features. mdpi.comcreative-bioarray.com

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and α-1-acid glycoprotein (B1211001), significantly impacts its pharmacokinetic and pharmacodynamic properties. mdpi.com Only the unbound fraction of a drug is free to distribute into tissues and exert a pharmacological effect. mdpi.com Studies on a range of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) have shown that these compounds are typically highly bound to plasma proteins. nih.govdundee.ac.uk

Experimental data reveals that the percentage of protein binding for these analogs can range from 88.9% to as high as 99.5%. nih.govdundee.ac.uk This high degree of binding means that only a small fraction of the drug is available to interact with its target, a factor that must be considered when interpreting in vitro activity data and predicting in vivo efficacy. The high protein binding, in conjunction with rapid in vitro metabolism, often results in a predicted in vivo hepatic clearance that is much slower than the intrinsic clearance. nih.govdundee.ac.uk

CompoundPlasma Protein Binding (%)
(R)-4F-MDMB-BINACA88.9 ± 0.49
(S)-MDMB-FUBINACA99.5 ± 0.08

Table 1: Plasma protein binding percentages for selected indole/indazole-3-carboxamide analogs. Data sourced from Cannaert et al., 2021. nih.gov

Metabolic Stability and Enzyme Metabolism Studies (e.g., S9 Enzymes)

Metabolic stability is a crucial determinant of a drug's half-life and oral bioavailability. In vitro assays using liver fractions, such as microsomes (containing Phase I enzymes) and S9 fractions (containing both Phase I and Phase II enzymes), are standard methods for assessing this property. researchgate.netcreative-bioarray.comnih.gov

For indole and indoline carboxamides, metabolic stability can be a significant challenge, often leading to high clearance. acs.orgnih.gov Studies on 1H-indole-2-carboxamides identified hydroxylation as a primary metabolic pathway in human and mouse S9 fractions. acs.org In a series of indoline-2-carboxamide derivatives, analysis suggested that the 5-position of the indoline core may be a site of metabolic instability. acs.org Efforts to improve metabolic profiles have included introducing fluorine atoms into the structure, which in some cases has led to very good metabolic stability. acs.org For example, the intrinsic clearance of certain analogs in mouse liver microsomes was a key parameter used to guide optimization. acs.orgacs.org

Compound Class/AnalogIn Vitro SystemKey Finding
1H-Indole-2-carboxamidesHuman and Mouse S9 FractionsHydroxylation identified as a main metabolic route. acs.org
Indoline-2-carboxamidesMouse Liver MicrosomesIncreased lipophilicity (higher cLogP) correlated with higher metabolic instability. acs.org
4-fluorophenyl indoline analog (Compound 43)Mouse Liver MicrosomesDemonstrated very good metabolic stability. acs.org
Isopropyl substituted indoline analog (Compound 41)Mouse Liver MicrosomesShowed a significant increase in mouse intrinsic clearance (35 mL min⁻¹ g⁻¹). acs.org

Table 2: Summary of metabolic stability findings for indole and indoline carboxamide analogs.

In Vivo Absorption, Distribution, and Excretion

The processes of absorption, distribution, and excretion determine the onset, intensity, and duration of a drug's effect. For indole carboxamide analogs, in vivo studies are often limited in the early stages of research. mdpi.com However, available data indicates that these highly lipophilic compounds are likely to distribute into lipid-rich tissues. nih.govdundee.ac.uk This tissue accumulation can create a reservoir from which the drug is slowly redistributed into the circulatory system for subsequent metabolism and elimination, potentially leading to longer detection windows in urine. nih.govdundee.ac.uk

Excretion pathways for this class of compounds can involve metabolism followed by elimination via urine or feces. The biliary excretion of metabolites, particularly glucuronidated conjugates, is a noted pathway for some indole-based structures, which is a prerequisite for enterohepatic circulation. researchgate.netnih.gov

Bioavailability Studies

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a critical parameter for orally administered drugs. For the indole and indoline carboxamide class, achieving adequate bioavailability can be challenging due to factors like poor solubility and significant first-pass metabolism in the liver. acs.orgmdpi.com

Medicinal chemistry efforts frequently aim to improve metabolic stability and solubility to enhance oral bioavailability. acs.org While some early lead compounds in this class have shown limited plasma exposure after oral administration in mice, acs.org other optimization programs have successfully produced analogs with high predicted human oral bioavailability. nih.gov This highlights the potential to engineer favorable pharmacokinetic properties into the indole-2-carboxamide scaffold.

Tissue Distribution and Enterohepatic Circulation

Following absorption, a drug distributes from the systemic circulation into various tissues and organs. As noted, the lipophilic nature of many indole carboxamide analogs suggests they may accumulate in fatty tissues, which can affect the duration of their pharmacological action and elimination half-life. nih.govdundee.ac.uk

Enterohepatic circulation is a process where drugs and their metabolites are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation. researchgate.netnih.govnih.gov This recycling mechanism can prolong a drug's presence in the body, often resulting in a longer half-life and multiple peaks in the plasma concentration-time profile. researchgate.netnih.gov For a compound to undergo enterohepatic circulation, it must be excreted into the bile. nih.gov While direct evidence for enterohepatic circulation of indoline-6-carboxamide is not specified, the observation of biliary excretion for metabolites of related indole structures suggests that this pathway could be relevant for certain analogs within this class. researchgate.net

Toxicity and Safety Assessments

Toxicological assessments are crucial in the early stages of drug development to determine the safety profile of a compound. For the broader class of indole carboxamides, these investigations have primarily focused on cytotoxicity against both healthy and pathological cell lines to establish a therapeutic window.

The in vitro cytotoxicity of various indole-2-carboxamide derivatives has been evaluated against non-pathological mammalian cell lines to assess their potential for causing harm to healthy tissues. For instance, a study investigating the antitumor potential of certain indole-2-carboxamides tested their effects on normal human dermal fibroblasts. yu.edu.jo The majority of the synthesized compounds in another study, upon incubation with the human mammary gland epithelial cell line (MCF-10A) for four days at a 50 µM concentration, demonstrated no cytotoxic effects, with cell viability remaining above 83%. nih.gov Another study highlighted two indole-2-carboxamide derivatives, compounds 8f and 8g, which displayed high IC50 values of 39.9 µM and 40.9 µM, respectively, against Vero cells, indicating minimal primary cytotoxicity against these healthy mammalian cells. nih.gov

Table 1: In Vitro Cytotoxicity of Indole-2-Carboxamide Derivatives on Non-Pathological Mammalian Cells

Compound Cell Line Cell Type IC50 (µM) Source
8f Vero Kidney epithelial 39.9 nih.gov
8g Vero Kidney epithelial 40.9 nih.gov

| Various | MCF-10A | Mammary gland epithelial | >50 | nih.gov |

A desirable characteristic of a potential therapeutic agent is its ability to selectively target pathological cells while sparing healthy ones. Several indole-2-carboxamide derivatives have demonstrated such selectivity. For instance, compounds 8a, 8c, 8f, and 12c were shown to be selective towards pediatric brain tumor cells when compared to their cytotoxicity against non-neoplastic human fibroblast HFF1 cells. nih.govnih.gov In contrast, another compound, 24d, was highly toxic to the healthy HFF1 cells, indicating a lack of selectivity. nih.govnih.gov Another study found that certain thiazolyl-indole-2-carboxamide derivatives exhibited varying degrees of cytotoxicity against cancer cells while having a relatively lower impact on the noncancerous WI-38 cell line. acs.org Specifically, compounds 6v and 6w showed excellent selectivity, with high IC50 values against the normal WI-38 cell line. acs.org

Table 2: Selective Cytotoxicity of Indole-2-Carboxamide Derivatives

Compound Pathological Cell Line IC50 (µM) Non-Pathological Cell Line IC50 (µM) Selectivity Source
8a KNS42 (Glioblastoma) 2.34 HFF1 (Fibroblast) 119 Selective nih.gov
8c KNS42 (Glioblastoma) 9.06 HFF1 (Fibroblast) 281 Selective nih.gov
8f KNS42 (Glioblastoma) 3.29 HFF1 (Fibroblast) 81 Selective nih.gov
12c KNS42 (Glioblastoma) 3.51 HFF1 (Fibroblast) 115 Selective nih.gov
24d KNS42 (Glioblastoma) 4.60 HFF1 (Fibroblast) <10 Non-selective nih.gov
6v Various Cancer Lines - WI-38 (Fibroblast) 37.4 Selective acs.org

| 6w | Various Cancer Lines | - | WI-38 (Fibroblast) | 58.45 | Selective | acs.org |

There is currently no publicly available research data detailing the comparative myelotoxicity of this compound or its closely related indole carboxamide derivatives. Myelotoxicity, the suppression of bone marrow's ability to produce blood cells, is a critical parameter in safety assessment, and the absence of this data represents a significant gap in the understanding of the toxicological profile of this class of compounds.

In Vivo Preclinical Efficacy and Proof-of-Concept Studies

In vivo studies in animal models are essential to validate the therapeutic potential of a compound. While specific efficacy studies for this compound are not documented, imaging studies on related compounds provide a proof-of-concept for their application in preclinical research.

Table 3: MicroPET Imaging of an Indole-3-Carboxamide Derivative in an Animal Model

Compound Animal Model Imaging Technique Key Finding Source

| [11C]8 | Rhesus Monkey | MicroPET | Regional uptake in the choroid plexus, indicating specific binding to 5-HT2C receptors. | nih.gov |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for providing detailed information about the molecular architecture of indoline-6-carboxamide, confirming its identity, and elucidating its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of an indoline (B122111) derivative, the protons on the saturated five-membered ring exhibit characteristic signals. The methylene (B1212753) protons at the C2 and C3 positions would appear as triplets. The aromatic protons on the benzene (B151609) ring of the indoline scaffold show distinct splitting patterns based on their substitution. For a 6-carboxamide substituted indoline, one would expect to see signals in the aromatic region (typically δ 7.0-8.0 ppm). For instance, in related indole-6-carboxamide derivatives, the proton at the H7 position appears as a singlet around δ 8.4 ppm, while the H4 and H5 protons appear as doublets or multiplets in the δ 7.6-8.2 ppm range. mdpi.com The N-H proton of the indoline ring would typically produce a broad singlet, and the amide (-CONH₂) protons would also appear as distinct, often broad, signals.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxamide group is typically found in the downfield region (δ 165-170 ppm). The aromatic carbons of the benzene ring would appear between δ 110-150 ppm. The saturated carbons of the indoline ring (C2 and C3) would be observed in the upfield region of the spectrum. General procedures for recording NMR spectra often involve dissolving the compound in a deuterated solvent like DMSO-d₆ or CDCl₃. rsc.orgresearchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound This table is predictive, based on data from analogous indole (B1671886) and indoline structures.

PositionPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
N-H (Indoline)~5.0-6.0 (broad s)-
C2-H₂~3.0-3.2 (t)~47
C3-H₂~3.5-3.7 (t)~29
C4-H~7.5-7.7 (d)~125
C5-H~7.0-7.2 (dd)~124
C7-H~7.3-7.5 (s)~118
C=O (Amide)-~168
NH₂ (Amide)~7.0-8.0 (broad s)-

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be expected to show characteristic absorption bands confirming the key structural components. A strong absorption peak for the carbonyl (C=O) group of the amide function would be anticipated around 1640-1680 cm⁻¹. The N-H stretching vibrations of the secondary amine in the indoline ring and the primary amide group would appear as distinct bands in the region of 3200-3400 cm⁻¹. Specifically, the primary amide typically shows two bands (symmetric and asymmetric stretching). Bending vibrations for the N-H group are expected around 1600-1640 cm⁻¹. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide & Indoline)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=O (Amide I)Stretching1640 - 1680
N-H (Amide II)Bending1600 - 1640
C=C (Aromatic)Stretching1450 - 1600

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org For this compound (C₉H₁₀N₂O), the exact mass can be calculated and compared to the experimental value, confirming the elemental composition with a high degree of confidence.

Electron-Spray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is well-suited for polar molecules like amides. In positive ion mode, this compound would be expected to show a prominent molecular ion peak corresponding to [M+H]⁺. ias.ac.in Fragmentation patterns observed in the MS/MS spectrum can provide further structural confirmation. For instance, the loss of the amide group or fragments from the indoline ring can be characteristic.

Chromatographic Techniques for Purity, Identification, and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or biological matrices, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for conducting stability studies. A reversed-phase HPLC method would typically be employed, using a C18 column. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum for the indole/indoline chromophore (e.g., around 280 nm). mdpi.com

The retention time of the compound under specific HPLC conditions is a key identifier. Method validation would include assessing linearity, precision, accuracy, and specificity. researchgate.net Stability-indicating HPLC methods are designed to separate the parent compound from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidative, thermal, or photolytic stress), which is crucial for determining the shelf-life and storage conditions of the compound.

For the analysis of this compound in complex biological matrices such as plasma or urine, and for pharmacokinetic studies, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govacs.org The HPLC front-end separates the analyte from matrix components, after which the mass spectrometer provides detection and quantification.

In a typical LC-MS/MS workflow, the parent ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides excellent specificity and allows for very low limits of quantification. nih.govresearchgate.net This capability is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the compound over time by measuring its concentration in biological fluids. nih.govacs.org The development of such methods requires careful optimization of both chromatographic conditions and mass spectrometric parameters. unipd.it

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds, including derivatives of this compound. 6-napse.comresearchgate.net

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the sample are then separated based on their different affinities for the stationary phase of the chromatography column. 6-napse.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. 6-napse.com

For non-volatile or polar compounds like this compound, a derivatization step is often necessary to increase their volatility for GC-MS analysis. pragolab.cz One common derivatization technique is the use of alkyl chloroformates, which react with active hydrogens in functional groups like carboxamides to form more volatile derivatives. pragolab.cz The thermal instability of some carboxamide-type compounds can also be investigated using Pyrolysis-GC-MS (Py-GC-MS), which characterizes the thermal degradation products. mdpi.comworktribe.com

Table 1: GC-MS Parameters for Analysis of Related Compounds

ParameterValueReference
Column Type 30 m × 0.25 mm, 0.25 μm stationary phase mdpi.com
Carrier Gas Helium worktribe.com
Injection Mode Splitless mdpi.com
Temperature Program Initial temp. 60°C, ramped to 280°C mdpi.com
MS Detector Electron Ionization (EI) mdpi.com
Mass Range m/z 50-550 worktribe.com

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a widely used purification technique in organic synthesis to separate a desired compound from a mixture of byproducts and unreacted starting materials. googleapis.comgoogleapis.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. google.comgoogle.com The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. googleapis.com

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. google.com Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly. By collecting the eluent in fractions, the desired compound, such as an this compound derivative, can be isolated in a purified form. googleapis.comgoogle.comgoogle.com The purity of the collected fractions is often monitored by thin-layer chromatography (TLC). googleapis.com

Table 2: Typical Conditions for Flash Column Chromatography Purification of this compound Derivatives

ParameterDescriptionReference
Stationary Phase Silica gel (e.g., 60 Å, 35-70 micron) google.com
Mobile Phase (Eluent) Gradients of ethyl acetate (B1210297) in dichloromethane (B109758) or methanol in dichloromethane are common. google.comgoogle.com
Apparatus Pre-packed silica gel cartridges with a Combi-Flash platform or traditional glass columns. googleapis.com
Monitoring Thin-layer chromatography (TLC) googleapis.com

Biological Assay Methodologies in Compound Evaluation

To assess the therapeutic potential of this compound and its analogs, a variety of in vitro biological assays are employed. These assays provide crucial information about the compound's effects on cellular processes and its interaction with specific molecular targets.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays are fundamental in drug discovery to determine the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for this purpose. google.com

In the MTT assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, the effect of a compound on cell proliferation can be quantified. google.com For instance, derivatives of this compound have been evaluated for their antiproliferative activities in human colon cancer cells (HCT116) using the MTT assay. google.com Another similar method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP in cells, a direct indicator of cell viability. google.com

In Vitro Receptor Binding and Competition Assays

In vitro receptor binding and competition assays are essential for understanding how a compound interacts with its molecular target. These assays can determine the affinity of a compound for a specific receptor and whether it competes with known ligands for the same binding site.

Ligand competition assays have been utilized to study the binding of fragments to target proteins like Cereblon (CRBN). google.comgoogleapis.com In these experiments, the ability of a test compound, such as an this compound derivative, to displace a known fluorescently labeled ligand from its binding site on the receptor is measured. A decrease in the fluorescent signal indicates that the test compound is competing for the same binding site. Protein NMR studies can also be employed to analyze fragment binding to specific protein regions. google.comgoogleapis.com

Cellular Functional Assays (e.g., Cell-Cell Fusion, Viral Replication Assays)

Cellular functional assays are designed to evaluate the effect of a compound on specific cellular processes. These assays provide insights into the compound's mechanism of action in a more physiologically relevant context than simple binding assays.

While specific examples for this compound in cell-cell fusion or viral replication assays are not detailed in the provided context, the general principle involves treating cells with the compound and then measuring a specific cellular function. For example, in a viral replication assay, cells would be infected with a virus in the presence of the compound, and the level of viral replication would be quantified.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for evaluating compounds that are designed to target specific enzymes. These assays measure the ability of a compound to reduce the activity of an enzyme.

Derivatives of this compound have been investigated as inhibitors of various enzymes. For example, some analogs have been tested for their ability to inhibit histone deacetylase (HDAC) enzymes. google.com The inhibition of HDAC activity is a promising strategy for cancer therapy. google.com Enzyme inhibition can be measured by monitoring the conversion of a substrate to a product, often using a fluorescent or colorimetric readout. For instance, the activity of the deubiquitinating enzyme UCHL1 has been assessed using a fluorescence polarization assay with a TAMRA labeled peptide linked to ubiquitin. googleapis.com

Apoptosis Pathway Analysis (e.g., Caspase Activation, Cytochrome C Release, Bcl-2/Bax Level Modulation)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. For derivatives of the this compound scaffold, researchers employ several analytical methods to elucidate their impact on apoptotic pathways. These methodologies focus on key molecular events that signal a cell's entry into apoptosis.

Caspase Activation: Caspases are a family of protease enzymes that are central to the execution of apoptosis. mdpi.com Their activation is a hallmark of this process. Studies on related indole carboxamide derivatives show that these compounds can trigger significant increases in the activity of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). nih.govnih.gov For instance, research on certain indole-2-carboxamide derivatives demonstrated a marked elevation in caspase-3, -8, and -9 levels in treated cancer cells. nih.gov Similarly, other indole derivatives were found to activate caspase-3 and caspase-9. nih.gov The activation of caspase-3 is a critical downstream event, and its measurement, often via immunoblotting, confirms the induction of the apoptotic cascade. nih.gov

Cytochrome C Release: Cytochrome c is a protein typically located in the mitochondrial intermembrane space, where it functions in the electron transport chain. bioblast.atsigmaaldrich.com Its release into the cytoplasm is a critical step in the intrinsic pathway of apoptosis, often considered an irreversible commitment to cell death. sigmaaldrich.comnih.gov This release triggers the formation of the apoptosome, a complex that activates caspase-9. sigmaaldrich.commdpi.com Studies on indole-2-carboxamide derivatives have shown their ability to induce a significant increase in cytosolic cytochrome c levels in human breast cancer cells (MCF-7). mdpi.comnih.gov For example, specific derivatives led to a 13- to 16-fold increase in cytochrome c levels compared to untreated cells, providing strong evidence of apoptosis induction via the intrinsic mitochondrial pathway. mdpi.com

Bcl-2/Bax Level Modulation: The Bcl-2 family of proteins are crucial regulators of the mitochondrial apoptotic pathway. tandfonline.com This family includes anti-apoptotic proteins like Bcl-2, which prevent cell death, and pro-apoptotic proteins like Bax, which promote it. nih.gov A high Bax/Bcl-2 ratio is indicative of a pro-apoptotic state. Research has demonstrated that indole-based compounds can modulate the levels of these proteins. In studies involving indole-2-carboxamide derivatives, treatment of MCF-7 cells resulted in a significant increase in the levels of the pro-apoptotic Bax protein and a concurrent decrease in the anti-apoptotic Bcl-2 protein. nih.govdovepress.com This shift in the Bax/Bcl-2 balance favors the permeabilization of the mitochondrial membrane, leading to cytochrome c release and subsequent apoptosis. nih.gov

Table 1: Effect of Indole-Carboxamide Derivatives on Apoptotic Markers in MCF-7 Cancer Cells

Compound DerivativeEffect on Cytochrome C Levels (Fold Increase vs. Control)Effect on Bax Levels (Fold Increase vs. Control)Effect on Bcl-2 Levels
Indole-2-carboxamide derivative 5d1435Significant Decrease
Indole-2-carboxamide derivative 5e1636Significant Decrease
Indole-2-carboxamide derivative 5h13Not ReportedNot Reported

Data sourced from studies on indole-2-carboxamide derivatives, which serve as representative examples for the analysis of related scaffolds. mdpi.comnih.gov

Anti-Angiogenic Activity Assays

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. waocp.org Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The anti-angiogenic potential of compounds related to this compound is evaluated using various established ex vivo and in vitro assays.

Rat Aorta Angiogenesis Assay: This ex vivo model provides a physiologically relevant environment to assess a compound's ability to inhibit the sprouting of new blood vessels from an existing vessel. In this assay, rings of rat aorta are cultured in a gel matrix, and the extent of microvessel outgrowth is measured. Research on a bromo-indole-carboxamide derivative demonstrated a significant, dose-dependent inhibition of blood vessel growth. waocp.org At a concentration of 100 µg/mL, the compound inhibited vessel growth by 93%, with a calculated IC50 value (the concentration required to inhibit 50% of growth) of 15.4 to 56.9 µg/mL in different studies. waocp.orgresearchgate.net

Human Umbilical Vein Endothelial Cell (HUVEC) Assays: In vitro assays using HUVECs are fundamental for studying the direct effects of compounds on endothelial cells, which form the lining of blood vessels.

Proliferation Assay: The anti-proliferative effect on endothelial cells is a key indicator of anti-angiogenic activity. waocp.org The MTT assay is commonly used to measure cell viability and proliferation. Studies have shown that indole derivatives can significantly inhibit the proliferation of HUVECs. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide was found to have an IC50 of 5.6 µg/mL on HUVEC proliferation. waocp.orgresearchgate.netnih.gov

Tube Formation Assay: This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane matrix, mimicking a late stage of angiogenesis. Studies have shown that indole derivatives can effectively inhibit this process in a dose-dependent manner. ajmb.org

These assays collectively provide a comprehensive profile of a compound's ability to interfere with the complex process of angiogenesis, a critical component of its potential as an anticancer agent. nih.govwaocp.org

Table 2: Anti-Angiogenic and Anti-Proliferative Activity of Indole-Carboxamide Derivatives

CompoundAssayTarget Cell/ModelIC50 Value (µg/mL)Reference
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideRat Aorta Angiogenesis AssayRat Aorta Rings15.4 researchgate.netwaocp.org
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideMTT Proliferation AssayHUVEC5.6 researchgate.netnih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideMTT Proliferation AssayA549 Lung Cancer Cells14.4 researchgate.netnih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideRat Aorta Angiogenesis AssayRat Aorta Rings56.9 waocp.org
Indole Derivative (Compound T)MTT Proliferation AssayHUVEC113 ajmb.org

IC50: The half maximal inhibitory concentration. HUVEC: Human Umbilical Vein Endothelial Cell. waocp.orgresearchgate.netwaocp.orgresearchgate.netnih.govajmb.org

Future Directions and Emerging Research Avenues

Exploration of Novel and Greener Synthetic Pathways for Indoline-6-carboxamide

Current research on related scaffolds, such as quinolones and indole-2-carboxamides, highlights trends that could be adapted for this compound synthesis. For instance, a greener approach for synthesizing N-substituted quinolone-3-carboxamides involves converting the corresponding carboxylic acid into an anhydride and then introducing an amine, a method that is scalable, efficient, and avoids harsh chemicals. nih.gov Another innovative, two-step synthesis for C2-functionalized indole (B1671886) amides utilizes an Ugi multicomponent reaction followed by an acid-induced cyclization. This method is noted for its mild conditions, use of ethanol as a solvent, and absence of a metal catalyst, aligning with many principles of green chemistry. semanticscholar.org Such methodologies, focusing on atom economy and benign reaction conditions, provide a blueprint for developing sustainable synthetic routes to this compound and its derivatives. semanticscholar.orgresearchgate.net

Future exploration in this area will likely involve:

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. acs.org

Photocatalysis: Visible light-photocatalyzed reactions represent a mild and efficient way to construct complex molecular architectures, as demonstrated in the synthesis of pyrido[1,2-a]indol-6(7H)-ones from indole-derived bromides. rsc.org

Biocatalysis: The use of enzymes could enable highly selective and environmentally friendly synthetic transformations under mild conditions.

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

The indole scaffold is a "privileged framework" known to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.com Derivatives of the closely related indole-6-carboxylic acid have shown promise as multi-target antiproliferative agents. nih.gov

Recent studies have identified specific biological targets for indole-6-carboxamide analogues:

Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key targets in cancer therapy due to their role in tumor growth and angiogenesis. nih.gov Specifically, hydrazone derivatives of indole-6-carboxylic acid have been designed to target EGFR, while oxadiazole derivatives target VEGFR-2. nih.govresearchgate.net

Other Protein Kinases: The broader indole class of compounds is known to inhibit various protein kinases that are crucial for cell signaling and are often dysregulated in cancer. mdpi.com

DNA Topoisomerase: These enzymes are essential for managing DNA topology during replication and transcription, making them a validated target for cancer chemotherapy. mdpi.com

Tubulin Polymerization: Indole derivatives can interfere with microtubule dynamics, a mechanism central to the action of many successful anticancer drugs. mdpi.com

Future research should aim to screen this compound libraries against a wide panel of biological targets to uncover novel mechanisms of action. Understanding how these molecules interact with targets at a molecular level will be essential for developing next-generation therapeutics.

Advanced Structure-Activity Relationship Studies and Refined Computational Modeling for Lead Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For indole derivatives, the presence and position of substituents on the indole ring significantly impact their pharmacological profiles. mdpi.com

For indole-6-carboxylic acid derivatives, SAR studies have revealed that the presence of an aryl or heteroaryl fragment attached to a linker is a key requirement for anti-tumor activity. nih.gov In the broader class of indole-based HIV-1 fusion inhibitors, SAR studies have helped define the role of molecular shape and contact surface area in binding affinity and biological activity. nih.govacs.org

To accelerate the drug discovery process, these experimental studies are increasingly complemented by advanced computational methods:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to elucidate key interactions. Docking studies have been used to understand the binding patterns of indole-6-carboxylic acid derivatives within the active sites of EGFR and VEGFR-2. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models provide a quantitative correlation between the 3D properties of molecules and their biological activity. Such models have been successfully developed for indole-2-carboxamide derivatives to understand their interactions with targets like human liver glycogen phosphorylase (HLGP). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time, confirming the stability of binding modes predicted by docking. tandfonline.com

Future efforts will focus on integrating these computational tools into a holistic pipeline to rationally design this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov

Comprehensive In Vivo Preclinical Evaluation and Translational Research

While in vitro assays are crucial for initial screening, comprehensive in vivo preclinical evaluation is necessary to assess the therapeutic potential of a compound in a living organism. Such studies provide critical information on a compound's efficacy, pharmacokinetics, and safety profile.

Research on related indole and indoline (B122111) carboxamides has demonstrated their potential in animal models:

Anti-inflammatory Activity: An indoline-based compound, identified as a dual 5-LOX/sEH inhibitor, was shown to reduce inflammation in a zymosan-induced mouse peritonitis model. nih.gov Similarly, certain indole-2-carboxamide derivatives effectively reduced lipopolysaccharide (LPS)-induced pulmonary inflammation in mice, showing remarkable lung histopathological improvements. acs.orgnih.gov

Antiviral Activity: Novel indole-2-carboxamide compounds have been shown to enhance the survival of mice in a lethal Western Equine Encephalitis Virus challenge, positioning them as candidates for further preclinical development. asm.org

Antiparasitic Activity: Although optimization was halted due to unfavorable pharmacokinetic properties, indole-2-carboxamides have demonstrated antiparasitic activity in mouse models of Chagas disease. acs.org

For this compound derivatives, future translational research will require rigorous evaluation in relevant animal models of diseases like cancer or inflammatory conditions to validate in vitro findings and establish a clear path toward clinical development.

Development of Highly Specific and Potent Therapeutic Agents Based on the this compound Scaffold

The ultimate goal of this research is to develop novel therapeutic agents. The indole scaffold is already present in numerous FDA-approved drugs for a wide range of conditions, including cancer, inflammation, and migraines. mdpi.com The versatility of the indole ring allows for fine-tuning of its structure to achieve high potency and selectivity for specific biological targets. mdpi.comnih.gov

Based on current research, the this compound scaffold holds promise for the development of:

Anticancer Agents: By targeting kinases like EGFR and VEGFR-2, derivatives could be developed as antiproliferative and anti-angiogenic agents. nih.gov The indole framework is a key component of many existing kinase inhibitors used in oncology. mdpi.com

Anti-inflammatory Drugs: Given the demonstrated in vivo anti-inflammatory effects of related indoline and indole carboxamides, this scaffold could yield new treatments for conditions like sepsis or other inflammatory diseases. acs.orgnih.gov

Antimicrobial Agents: Indole derivatives have a long history of investigation as antibacterial, antifungal, and antiviral agents. mdpi.com Further exploration could lead to new treatments for infectious diseases.

The development process will involve optimizing lead compounds to enhance their efficacy and drug-like properties, such as solubility and metabolic stability, which are critical for successful clinical translation. acs.org

Investigation of Indole-6-carboxamide Derivatives in Material Science and Catalysis

While the primary focus of indole chemistry has been on medicinal applications, the unique electronic and structural properties of the indole ring suggest potential applications in other fields.

Material Science: The indole nucleus is an integral part of tryptophan, an amino acid that can be catabolized into various indole derivatives. mdpi.com The electrochemical properties of these derivatives have been exploited to develop advanced electrochemical sensors for monitoring tryptophan in clinical diagnostics. The ability of indole to react and form colored products also suggests potential in the development of colorimetric sensors. mdpi.com

Catalysis: The indole scaffold can be a building block in the synthesis of more complex molecules. For example, functionalized indole analogues can be synthesized by reacting specific precursors with reagents like ethyl diazoacetate, creating privileged structures for further chemical exploration. acs.org While direct catalytic applications of this compound are not yet established, its derivatives could serve as ligands in organometallic catalysis or as organocatalysts themselves, an area ripe for future investigation.

This field remains largely unexplored for this compound, representing an emerging avenue for innovative research beyond its therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing Indoline-6-carboxamide in a laboratory setting?

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Use spectroscopic techniques: ¹H/¹³C NMR for structural elucidation, FT-IR for functional group analysis, and mass spectrometry for molecular weight confirmation . Determine melting point (mp) via differential scanning calorimetry (DSC), referencing analogs like indole-6-carboxylic acid (mp 256–259°C) as a benchmark . Solubility profiles in polar/nonpolar solvents should be quantified using UV-Vis spectroscopy.

Advanced Research Questions

Q. What strategies can be employed to analyze contradictory data in the biological activity of this compound across different studies?

  • Methodological Answer : Apply the PICO framework to dissect variables: Population (cell lines vs. in vivo models), Intervention (dose/concentration), Comparison (positive/negative controls), and Outcome (IC₅₀ vs. EC₅₀) . Use meta-analytical tools to assess heterogeneity, and perform sensitivity analyses to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, incubation time) .
  • Data Analysis Example :
StudyIC₅₀ (µM)Assay TypepH
A12.3Fluorescence7.4
B45.7Colorimetric6.8

Q. How can computational methods be integrated with experimental approaches to study the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) to predict binding affinities with synthetic mutagenesis to validate key residues. For example, modify the carboxamide group and assess changes in enzymatic inhibition via kinetic assays . Cross-reference results with databases like PubChem to identify trends in bioisosteric replacements .
  • Workflow :

Generate derivative library in silico.

Prioritize candidates with ΔG < -8 kcal/mol.

Synthesize top 5 derivatives and test in vitro.

Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer : Adopt a compartmental model to analyze absorption/distribution. Use LC-MS/MS for plasma concentration quantification at timed intervals (e.g., 0, 1, 4, 24h post-administration) . Include control groups for bioavailability comparison and assess metabolites via high-resolution mass spectrometry (HRMS). Ethical guidelines mandate minimizing animal cohorts through power analysis .
  • PK Parameters Table :
ParameterValue
Cₘₐₓ15 µM
Tₘₐₓ2h
t₁/₂6.5h
AUC₀–₂₄98 µM·h

Methodological Frameworks and Pitfalls

  • Systematic Reviews : Use Cochrane Handbook guidelines for literature screening, prioritizing studies with transparent methodologies and raw data availability .
  • Ethical Pitfalls : Avoid underreporting synthesis yields or omitting negative results, which can skew meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.